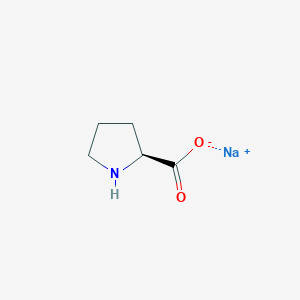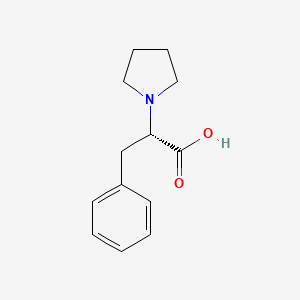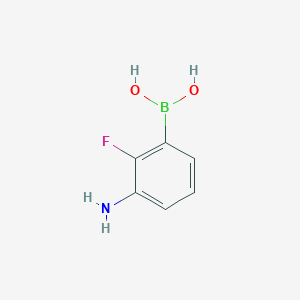
(3-Amino-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-Amino-2-fluorophenyl)boronic acid” is a versatile chemical compound used in various scientific research. Its unique properties allow for advanced applications including drug synthesis, catalysis, and medicinal chemistry. It is also used in Rh-catalyzed enantioselective addition reactions, and Rhodium and Palladium-catalyzed substitution reactions .
Synthesis Analysis
The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr) 3 or B(OMe) 3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . In the case of 4-Amino-3-fluorophenyl boronic acid, it has been synthesized from 4-bromo-2-fluoroaniline by protecting the amine group and then carrying out a lithium-bromine exchange, followed by addition of trimethyl borate and then acidic hydrolysis .Molecular Structure Analysis
The molecular formula of “(3-Amino-2-fluorophenyl)boronic acid” is C6H7BFNO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring carries an amino group and a fluorine atom .Chemical Reactions Analysis
“(3-Amino-2-fluorophenyl)boronic acid” is a reactant in various chemical reactions. It is used in the preparation of phenylboronic catechol esters as promising anion receptors for polymer electrolytes, diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation, and site-selective Suzuki-Miyaura arylation reactions . It is also used in Rh-catalyzed enantioselective addition reactions, and Rhodium- and Palladium-catalyzed substitution reactions .Physical And Chemical Properties Analysis
“(3-Amino-2-fluorophenyl)boronic acid” is a white to light yellow crystal powder . It is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
“(3-Amino-2-fluorophenyl)boronic acid” is used as a boron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is widely applied in carbon–carbon bond forming processes due to its mild and functional group tolerant reaction conditions . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Sensing Applications
Boronic acids, including “(3-Amino-2-fluorophenyl)boronic acid”, are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in both homogeneous assays and heterogeneous detection .
Synthesis of Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
“(3-Amino-2-fluorophenyl)boronic acid” has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
Synthesis of o-Phenylphenols
This compound is also used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
Biomedical Applications
“(3-Amino-2-fluorophenyl)boronic acid” functionalized conjugates have important biomedical applications . These conjugates can function as glucose-sensitive polymers, enabling self-regulated insulin release in the treatment of diabetes . They also serve as diagnostic agents .
Wound Healing and Tumor Targeting
The conjugates of “(3-Amino-2-fluorophenyl)boronic acid” have been used in wound healing and tumor targeting . Their interaction with diols allows for their utilization in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics .
Wirkmechanismus
Target of Action
The primary target of (3-Amino-2-fluorophenyl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by (3-Amino-2-fluorophenyl)boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
Boronic acids in general are known for their stability, which contributes to their bioavailability . They are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the action of (3-Amino-2-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Amino-2-fluorophenyl)boronic acid is influenced by environmental factors such as pH . The rate of reaction is considerably accelerated at physiological pH . Additionally, boronic acids are only marginally stable in water, and their hydrolysis is dependent on the substituents in the aromatic ring .
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including “(3-Amino-2-fluorophenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Future research directions could include exploring new applications in these areas, as well as developing new synthesis methods and improving existing ones .
Eigenschaften
IUPAC Name |
(3-amino-2-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGGKXEPAGSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2-fluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



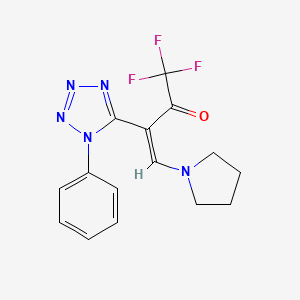
![(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one](/img/structure/B3040067.png)
![2-(4-Bromo-thiophen-2-yl)-2-methyl-[1,3]dioxolane](/img/structure/B3040069.png)
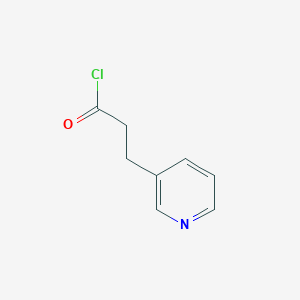
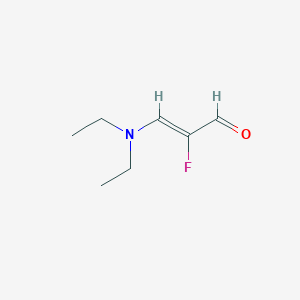
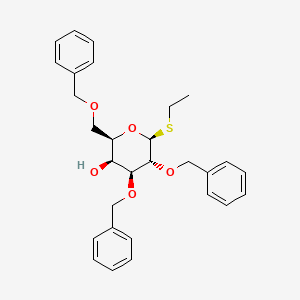


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]cyclopentanamine](/img/structure/B3040075.png)
![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)
